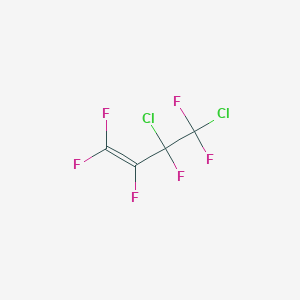3,4-Dichlorohexafluoro-1-butene
CAS No.: 357-21-1
Cat. No.: VC17989606
Molecular Formula: C4Cl2F6
Molecular Weight: 232.94 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 357-21-1 |
|---|---|
| Molecular Formula | C4Cl2F6 |
| Molecular Weight | 232.94 g/mol |
| IUPAC Name | 3,4-dichloro-1,1,2,3,4,4-hexafluorobut-1-ene |
| Standard InChI | InChI=1S/C4Cl2F6/c5-3(10,4(6,11)12)1(7)2(8)9 |
| Standard InChI Key | KWXXMLHQBFNLOR-UHFFFAOYSA-N |
| Canonical SMILES | C(=C(F)F)(C(C(F)(F)Cl)(F)Cl)F |
Introduction
Chemical Identity and Structural Characteristics
3,4-Dichlorohexafluoro-1-butene is a halogenated alkene with the molecular formula . Its structure features two chlorine atoms at the 3 and 4 positions of a hexafluorinated butene backbone, conferring unique reactivity and stability. The compound’s exact mass is 231.928 g/mol, with a molecular weight of 232.939 g/mol . The presence of six fluorine atoms enhances its thermal and chemical resistance, while the chlorine atoms facilitate subsequent functionalization reactions, such as dechlorination to form hexafluorobutadiene.
Table 1: Fundamental Properties of 3,4-Dichlorohexafluoro-1-butene
| Property | Value |
|---|---|
| CAS Number | 357-21-1 |
| Molecular Formula | |
| Molecular Weight | 232.939 g/mol |
| Exact Mass | 231.928 g/mol |
| LogP (Octanol-Water) | 3.80 |
The LogP value of 3.8 indicates high lipophilicity, suggesting a propensity for bioaccumulation in fatty tissues and potential environmental persistence . Structural analogs, such as 1,2-dichlorohexafluorocyclobutane, often co-occur during synthesis, necessitating precise separation techniques .
Synthesis and Industrial Production
Pyrolysis of Chlorotrifluoroethylene
Table 2: Optimized Pyrolysis Conditions and Yields
| Parameter | Range | Optimal Value |
|---|---|---|
| Preheating Temperature | 160–250°C | 170–200°C |
| Pyrolysis Temperature | 350–500°C | 400–450°C |
| Residence Time | 18–95 seconds | 30–50 seconds |
| Trifluorochloroethylene Conversion | 34–50% | 50% |
| Target Product Yield | 21–25% | 25% |
The recycling of 1,2-dichlorohexafluorocyclobutane increases the yield of the desired product by shifting the reaction equilibrium, a critical innovation over earlier methods that achieved only 21% yield . The reaction mechanism proceeds via a radical pathway, where high temperatures cleave C-Cl bonds, enabling recombination into the linear butene derivative.
Purification and Separation
Post-pyrolysis, the mixture undergoes fractional distillation to isolate 3,4-dichlorohexafluoro-1-butene. The WO2019023568A1 patent highlights the use of azeotropic distillation with hydrogen fluoride (HF) to enhance separation efficiency, though this method’s applicability to the target compound requires further validation . Current industrial practices prefer rectification towers operating at controlled pressures to separate cyclobutane byproducts, which are reintroduced into the pyrolysis reactor .
Physicochemical Properties and Stability
Spectroscopic Characteristics
Industrial Applications
Semiconductor Manufacturing
3,4-Dichlorohexafluoro-1-butene serves as a precursor to hexafluorobutadiene (CF), a low-global-warming-potential (GWP) etching gas used in plasma etching of silicon wafers . The compound’s high fluorine content ensures efficient generation of reactive fluorine radicals under plasma conditions, enabling precise patterning of nanoscale circuits.
Fluoropolymer Synthesis
The compound’s dual functionality (chlorine and fluorine) makes it a versatile monomer for synthesizing fluorinated elastomers and resins. Copolymerization with tetrafluoroethylene yields materials with enhanced chemical resistance, suitable for O-rings and gaskets in aggressive environments.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume